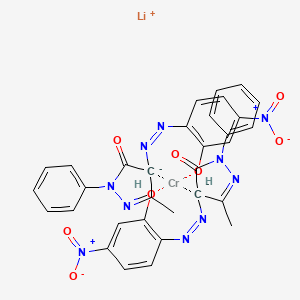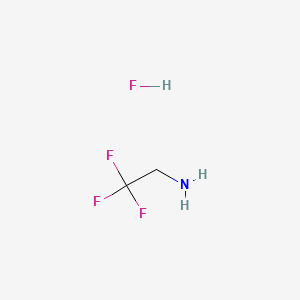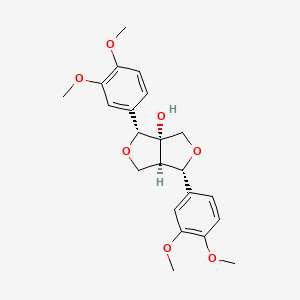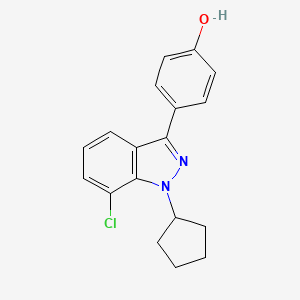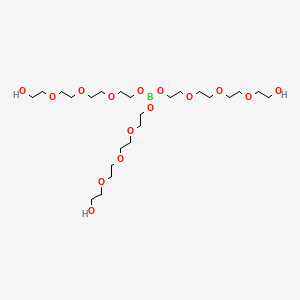
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol is a complex organic compound with a unique structure characterized by multiple ethoxy groups and boron atoms. This compound is known for its extensive applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol typically involves the reaction of ethylene glycol derivatives with boron-containing compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may be carried out under an inert atmosphere with controlled temperature and pressure to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the boron atoms and ethoxy groups, leading to different derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives[5][5].
Scientific Research Applications
13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the development of bioconjugates and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol involves its interaction with molecular targets through its boron and ethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the boron atom.
Undecaethylene glycol: Contains more ethoxy groups but no boron.
Nonaethylene glycol monomethyl ether: Similar ethoxy chain length but with a different terminal group.
Uniqueness
The presence of the boron atom in 13-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethoxy)-3,6,9,12,14,17,20,23-octaoxa-13-borapentacosane-1,25-diol distinguishes it from other similar compounds. This unique feature imparts specific chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
85586-65-8 |
|---|---|
Molecular Formula |
C24H51BO15 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
tris[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] borate |
InChI |
InChI=1S/C24H51BO15/c26-1-4-29-7-10-32-13-16-35-19-22-38-25(39-23-20-36-17-14-33-11-8-30-5-2-27)40-24-21-37-18-15-34-12-9-31-6-3-28/h26-28H,1-24H2 |
InChI Key |
IVGSDRZOVZCWLB-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCOCCOCCOCCO)(OCCOCCOCCOCCO)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
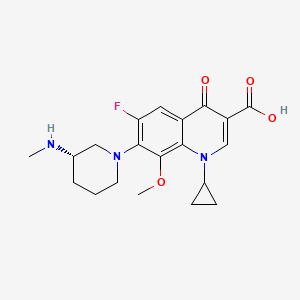
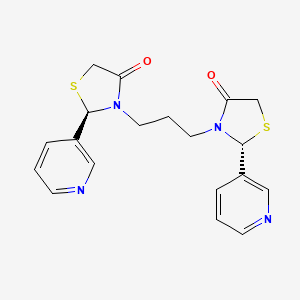


![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

